

VB-111 Clinical Trials: A Comparative Analysis of Outcomes in Oncology

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Compound of Interest

Compound Name: Anticancer agent 111

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An in-depth review of the clinical trial landscape for ofranergene obadenovec (VB-111), a novel gene-based therapy, reveals a complex picture of its efficacy and safety across different cancer indications. This guide provides a comprehensive comparison of key clinical trial outcomes, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.

VB-111 is an investigational agent that utilizes a dual mechanism to combat cancer: it is designed to both disrupt the tumor's blood supply and stimulate an anti-tumor immune response. Clinical trials have primarily focused on recurrent glioblastoma (rGBM) and platinum-resistant ovarian cancer, with several studies providing key insights into the potential and limitations of this therapeutic approach.

Recurrent Glioblastoma (rGBM) Clinical Trial Outcomes

The clinical development of VB-111 in rGBM has seen both promising early-phase results and a challenging Phase 3 outcome. A Phase 1/2 study (NCT01260506) suggested a survival benefit, particularly in patients who were "primed" with VB-111 monotherapy before receiving it in combination with bevacizumab.^{[1][2]} However, the subsequent pivotal Phase 3 GLOBE trial (NCT02511405) did not meet its primary endpoint of improving overall survival with an upfront combination of VB-111 and bevacizumab.^{[3][4][5]}

Trial ID	Phase	Treatment Arms	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
NCT01260506	I/II	Primed Combination: VB-111 followed by VB-111 + bevacizumab	414 days ^[1] ^[2]	90 days ^[2]	Not Reported
Limited Exposure (LE): VB-111 monotherapy	223 days ^[1] ^[2]	60 days ^[2]	Not Reported		
Unprimed Combination: VB-111 + bevacizumab upfront	141.5 days ^[2]	63 days ^[2]	Not Reported		
GLOBE (NCT02511405)	III	VB-111 + Bevacizumab	6.8 months ^[4]	Not Reported	27.3% ^[4]
Bevacizumab Monotherapy	7.9 months ^[4]	Not Reported	21.9% ^[4]		

Platinum-Resistant Ovarian Cancer Clinical Trial Outcomes

In platinum-resistant ovarian cancer, the trajectory of VB-111's clinical evaluation mirrored that of its rGBM program. An initial Phase 1/2 trial (NCT01711970) of VB-111 in combination with paclitaxel showed encouraging results, with a notable CA-125 response rate and a suggestion of improved overall survival.^[6]^[7] This led to the large-scale Phase 3 OVAL study

(NCT03398655). Despite promising interim analyses, the final results of the OVAL study showed that the addition of VB-111 to paclitaxel did not significantly improve progression-free survival or overall survival compared to paclitaxel alone.[8][9][10]

Trial ID	Phase	Treatment Arms	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	CA-125 Response Rate
NCT01711970	I/II	VB-111 (therapeutic dose) + Paclitaxel	16.6 months (498 days) [11][6]	Not Reported	58%[11][6]
VB-111 (sub-therapeutic dose) + Paclitaxel	5.8 months (173 days) [11][6]	Not Reported	Not Reported		
OVAL (NCT03398655)	III	VB-111 + Paclitaxel	13.37 months[8][10]	5.29 months[8][10]	41.1%[8]
Placebo + Paclitaxel	13.14 months[8][10]	5.36 months[8][10]	49.4%[8]		

Experimental Protocols

Recurrent Glioblastoma (rGBM) Trials

Phase 1/2 Study (NCT01260506)

- Objective: To evaluate the safety, tolerability, and efficacy of VB-111 alone and in combination with bevacizumab in patients with recurrent glioblastoma.[1][2]
- Patient Population: Patients with a histologically confirmed diagnosis of glioblastoma multiforme or gliosarcoma that has progressed after standard treatment with temozolomide and radiation.[12]

- Dosing Regimen:
 - Dose Escalation Phase: Intravenous VB-111 at escalating doses.
 - Treatment Groups:
 - Limited Exposure (LE): VB-111 monotherapy until progression.[\[2\]](#)
 - Primed Combination: VB-111 monotherapy, with the addition of bevacizumab upon progression.[\[2\]](#)
 - Unprimed Combination: Upfront combination of VB-111 and bevacizumab.[\[2\]](#)
- Endpoints: The primary endpoint was median overall survival. Secondary endpoints included safety, overall response rate, and progression-free survival.[\[1\]](#)[\[2\]](#)

Phase 3 GLOBE Study (NCT02511405)

- Objective: To compare the efficacy and safety of VB-111 in combination with bevacizumab versus bevacizumab monotherapy in patients with recurrent glioblastoma.[\[3\]](#)[\[4\]](#)
- Patient Population: Patients with first or second progression of glioblastoma following standard of care treatment.[\[5\]](#)
- Dosing Regimen:
 - Experimental Arm: Intravenous VB-111 at a dose of 1×10^{13} viral particles every 8 weeks combined with bevacizumab (10 mg/kg) every 2 weeks.[\[3\]](#)[\[4\]](#)
 - Control Arm: Bevacizumab monotherapy (10 mg/kg) every 2 weeks.[\[3\]](#)[\[4\]](#)
- Endpoints: The primary endpoint was overall survival. Secondary endpoints included objective response rate and progression-free survival.[\[4\]](#)

Platinum-Resistant Ovarian Cancer Trials

Phase 1/2 Study (NCT01711970)

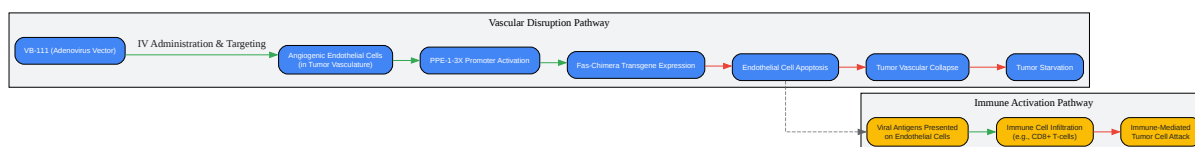
- Objective: To assess the safety, tolerability, and efficacy of VB-111 in combination with paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[6][13]
- Patient Population: Patients with recurrent platinum-resistant Müllerian cancer, including ovarian cancer, who had received prior platinum-based therapy.[14]
- Dosing Regimen:
 - Phase 1 (Dose Escalation): Escalating doses of intravenous VB-111 in combination with weekly paclitaxel.[6][7]
 - Phase 2: Therapeutic dose of VB-111 (1×10^{13} viral particles) in combination with weekly paclitaxel (80 mg/m²).[6][7]
- Endpoints: Assessments included safety, overall survival, progression-free survival, and tumor response based on CA-125 levels and RECIST criteria.[6]

Phase 3 OVAL Study (NCT03398655)

- Objective: To compare the efficacy and safety of VB-111 in combination with paclitaxel versus placebo plus paclitaxel in patients with recurrent platinum-resistant ovarian cancer.[9][15]
- Patient Population: Adult patients with histologically confirmed recurrent platinum-resistant epithelial ovarian cancer.[15]
- Dosing Regimen:
 - Experimental Arm: Intravenous VB-111 at a dose of 1×10^{13} viral particles every 8 weeks with weekly paclitaxel (80 mg/m²).[8][15]
 - Control Arm: Placebo every 8 weeks with weekly paclitaxel (80 mg/m²).[8]
- Endpoints: The dual primary endpoints were overall survival and progression-free survival.[8][9]

Mechanism of Action and Experimental Workflows

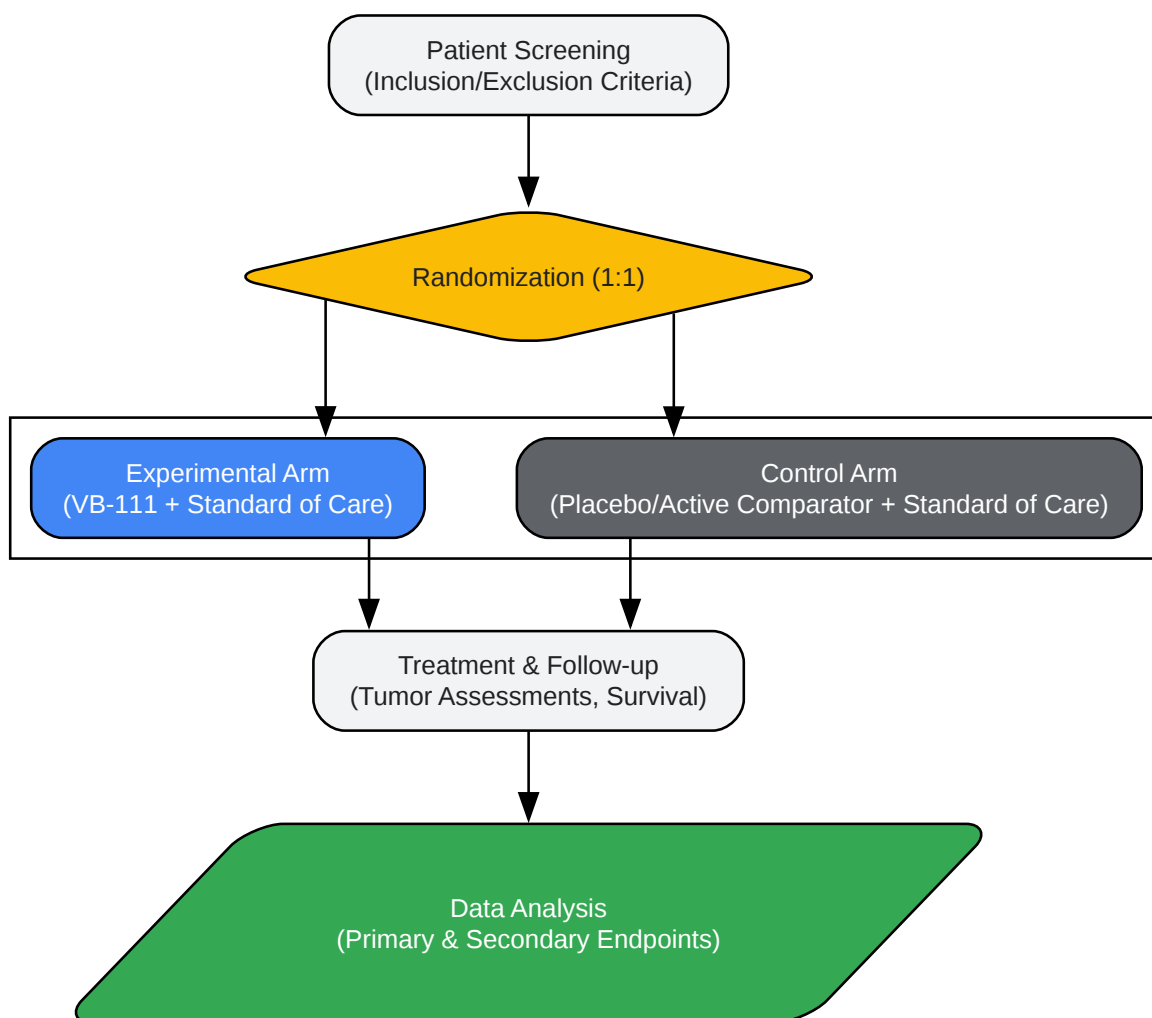
VB-111 is a non-replicating adenovirus 5 vector that carries a proprietary murine pre-proendothelin promoter (PPE-1-3X) and a Fas-chimera transgene.[8][16] This design leads to a dual mechanism of action aimed at both the tumor vasculature and the immune system.



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Caption: Dual mechanism of action of VB-111 leading to vascular disruption and immune activation.

The clinical trial workflow for the pivotal Phase 3 studies involved a standard randomized, controlled design.



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References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. A randomized controlled phase III study of VB-111 combined with bevacizumab vs bevacizumab monotherapy in patients with recurrent glioblastoma (GLOBE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Ofranergene obadenovec (VB-111) in platinum-resistant ovarian cancer; favorable response rates in a phase I/II study are associated with an immunotherapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized controlled phase III trial of weekly paclitaxel ± ofranergene obadenovec (VB-111) for platinum-resistant ovarian cancer (OVAL Study/GOG 3018). - ASCO [asco.org]
- 9. Ofranergene Obadenovec (Ofra-Vec, VB-111) With Weekly Paclitaxel for Platinum-Resistant Ovarian Cancer: Randomized Controlled Phase III Trial (OVAL Study/GOG 3018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. bionews.com [bionews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase I/II trial of multiple dose VB-111 and weekly Paclitaxel for the treatment of recurrent platinum-resistant Mullerian cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
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